molecular formula C10H12O2 B1671780 Eugenol CAS No. 97-53-0

Eugenol

Cat. No. B1671780
CAS RN: 97-53-0
M. Wt: 164.2 g/mol
InChI Key: RRAFCDWBNXTKKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Eugenol derivatives were produced by esterification reactions in the hydroxyl group (−OH) of eugenol with different carboxylic acids and also by addition reactions in the double bond of the allyl group . The biosynthesis of eugenol begins with the amino acid tyrosine . L-tyrosine is converted to p-coumaric acid by the enzyme tyrosine ammonia lyase (TAL) .


Molecular Structure Analysis

Eugenol has a hydroxyl group (OH) and an allyl group (C3H5) attached to a benzene ring, which is responsible for its distinct aroma . The 2D chemical structure image of eugenol is also called the skeletal formula, which is the standard notation for organic molecules .


Chemical Reactions Analysis

Eugenol readily undergoes double displacement reaction with Iron (III) chloride . The reaction is as follows: C10H12O2 + FeCl3 → C10H9O2Fe + 3HCl . Eugenol also reacts with bromine forms 1,3 – Dibromobutyl benzene and oxygen .


Physical And Chemical Properties Analysis

Eugenol is a clear to pale yellow oily liquid that’s insoluble in water but mixes readily with organic solvents . It’s highly aromatic, contributing a spicy, clove-like fragrance to products . Its density is 1.06 g/cm³, and it has a molecular weight of 164.2 g/mol . The boiling point of eugenol is 254 °C, and its melting point is -7.5 °C .

Scientific Research Applications

Anticancer Properties

Eugenol demonstrates significant anticancer potential. Studies have shown that it induces apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of apoptosis-related proteins and pathways. For example, eugenol has been shown to trigger apoptosis in human leukemia cells by inducing ROS generation and disrupting mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol and subsequent apoptotic cell death (Yoo et al., 2005). Furthermore, eugenol's antiproliferative and molecular mechanisms of apoptosis have been documented in various cancer cell lines, highlighting its potential as a therapeutic agent (Jaganathan & Supriyanto, 2012).

Antimicrobial and Antifungal Activities

Eugenol exhibits broad-spectrum antimicrobial and antifungal properties. It has been effective against a wide range of bacteria, including Gram-positive and Gram-negative strains, as well as various fungi. The mechanism of its antimicrobial action includes damage to the microbial cell membrane, inhibition of essential enzymes, and disruption of microbial DNA and proteins (Marchese et al., 2017). This makes eugenol a promising candidate for use as a natural preservative in the food industry and as a component in antimicrobial formulations.

Antioxidant and Anti-inflammatory Effects

Eugenol's antioxidant properties are well-documented, contributing to its anti-inflammatory effects. It scavenges free radicals, reduces oxidative stress, and modulates inflammatory pathways, which are beneficial in the prevention and treatment of various chronic diseases, including cardiovascular diseases and cancer (Barboza et al., 2018).

Applications in Dental Medicine

Due to its analgesic, anti-inflammatory, and antimicrobial properties, eugenol is extensively used in dental medicine. It is a key ingredient in various dental materials and products, contributing to pain relief, reduction of inflammation, and prevention of microbial infections in dental procedures (Aburel et al., 2021).

Synergistic Effects with Other Agents

Eugenol enhances the efficacy of various antimicrobial agents, exhibiting synergistic interactions that can reduce the required doses of these agents and potentially minimize the development of resistance. Its ability to damage bacterial membranes enhances the penetration and effectiveness of other antibiotics, particularly against Gram-negative bacteria (Hemaiswarya & Doble, 2009).

Safety And Hazards

Eugenol can be harmful if swallowed and may cause skin irritation . It may cause an allergic skin reaction and serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation and is harmful to aquatic life .

Future Directions

Eugenol has been studied over the years and has shown to display a wide range of biological activities . It has been extensively used in cosmetics, in the food processing industry, and also as a starting material for the total synthesis of several natural products . Therefore, it remains an important object of scientific research as a potential component of various medicinal products .

properties

IUPAC Name

2-methoxy-4-prop-2-enylphenol
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InChI

InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7,11H,1,4H2,2H3
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InChI Key

RRAFCDWBNXTKKO-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=CC(=C1)CC=C)O
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Molecular Formula

C10H12O2
Record name EUGENOL
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Related CAS

38219-15-7
Record name Polyeugenol
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DSSTOX Substance ID

DTXSID9020617
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Molecular Weight

164.20 g/mol
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Physical Description

Eugenol appears as clear colorless pale yellow or amber-colored liquid. Odor of cloves. Spicy pungent taste. (NTP, 1992), Liquid; Liquid, Other Solid; Other Solid, Colorless to pale yellow liquid with an odor of cloves; Darkened and thickened by air; [Merck Index] Colorless, light yellow, or amber liquid; [CAMEO], Solid, Colourless to pale yellow liquid; Aroma of cloves
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Boiling Point

489 °F at 760 mmHg (NTP, 1992), 225 °C, 252.00 to 253.00 °C. @ 760.00 mm Hg
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Flash Point

219 °F (NTP, 1992), >212 °F (>100 °C) (closed cup)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 2460 mg/L at 25 °C, Miscible with alcohol, chloroform, ether, oils; one mL dissolves in 2 mL 70% alcohol; soluble in glacial acetic acid, in aqueous fixed alkali hydroxide solutions, Slightly soluble in water; Soluble in ether, most fixed oils, Soluble (in ethanol)
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Density

1.0652 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0652 g/cu cm at 20 °C, 1.064-1.070
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Vapor Density

greater than 1.0 (NTP, 1992) (Relative to Air)
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Vapor Pressure

0.01 mmHg at 68 °F ; 0.03 mmHg at 77 °F (NTP, 1992), 0.01 [mmHg], VP: 1 mm Hg at 78.4 °C. Percent in saturated air: approx 0.004 at 25 °C, 760 mm Hg, 0.0221 mm Hg at 25 °C
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Mechanism of Action

The exact mechanism of action of eugenol is unknown. However, eugenol has been shown to interrupt action potentials, which may be involved in its anti-pain activity. Research has also shown eugenol to have anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal and analgesic properties., ... Thymocyte suspension was irradiated by gamma-rays, and the malondialdehyde (MDA) formation was measured with the thiobarbituric acid reactive species (TBARS) method. The results showed an increase in MDA in irradiated (2 Gy) thymocytes, which was inhibited in samples treated with increasing concentrations of eugenol (10-200 uM) prior to irradiation. The concentration of eugenol required to inhibit half of the MDA formation (IC(50)) in irradiated thymocytes was 100 uM. A dose-dependent increase in the generation of ROS was observed in irradiated thymocytes (0.5-200 cGy) as measured by 2,7-dichlorodihydro fluorescein diacetate (DCH-FDA), which was inhibited by eugenol administered before irradiation., Respiratory inhibition of isolated rat liver mitochondria by eugenol was dose related and uncoupled oxidative phosphorylation from electron transfer., Polymorphonuclear leukocytes (PMNL) play an important role in the modulation of inflammatory conditions in humans. PMNL cells recruited at the site of inflammation, release inflammatory mediators such as leukotrienes, proteolytic enzymes and reactive oxygen species. Among these, leukotrienes are implicated in pathophysiology of allergic and inflammatory disorders like asthma, allergic rhinitis, arthritis, inflammatory bowel disease and psoriasis. 5-lipoxygenase (5-LO) is the key enzyme in biosynthetic pathway of leukotrienes. Our earlier studies showed that spice phenolic active principles significantly inhibit 5-LO enzyme in human PMNLs. In this study we have further characterized the inhibitory mechanism of eugenol, the active principle of spice-clove on 5-LO enzyme and also its effect on leukotriene C((4)) (LTC(4)). Substrate dependent enzyme kinetics showed that the inhibitory effect of eugenol on 5-LO was of a non-competitive nature. Further, eugenol was found to significantly inhibit the formation of LTC(4) in calcium ionophore A23187 and arachidonic acid (AA) stimulated PMNL cells. These data clearly suggest that eugenol inhibits 5-LO by non-competitive mechanism and also inhibits formation of LTC(4) in human PMNL cells and thus may have beneficial role in modulating 5-LO pathway in human PMNL cells., The Ca(2+)-activated Cl(-) channel TMEM16A is involved in epithelial fluid secretion, smooth muscle contraction and neurosensory signaling. We identified a Thai herbal antidiarrheal formulation that inhibited TMEM16A Cl(-) conductance. C18-reversed-phase HPLC fractionation of the herbal formulation revealed >98% of TMEM16A inhibition activity in one out of approximately 20 distinct peaks. The purified, active compound was identified as eugenol (4-allyl-2-methoxyphenol), the major component of clove oil. Eugenol fully inhibited TMEM16A Cl(-) conductance with single-site IC(50)~150 uM. Eugenol inhibition of TMEM16A in interstitial cells of Cajal produced strong inhibition of intestinal contraction in mouse ileal segments. TMEM16A Cl(-) channel inhibition adds to the list of eugenol molecular targets and may account for some of its biological activities., For more Mechanism of Action (Complete) data for EUGENOL (21 total), please visit the HSDB record page.
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Product Name

Eugenol

Color/Form

Colorless or pale yellow liquid, CRYSTALS FROM HEXANE

CAS RN

97-53-0
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Record name EUGENOL
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/210
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Eugenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005809
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

15.4 to 15.6 °F (NTP, 1992), -9.2 to -9.1 °C, -12.00 to -10.00 °C. @ 760.00 mm Hg
Record name EUGENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20399
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name EUGENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/210
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Eugenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005809
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The starting material phenylpropane derivatives such as dihydroeugenol (n-Propyl guaiacol), 3,4-Methylenedioxy phenylpropane (dihydrosafrole), 4-Methoxyphenylpropane (dihydroanethole) or the like, can be obtained either from commercial sources or by catalytic hydrogenation of corresponding eugenol, safrole, anethole derivatives respectively (Steffen, A. In: Perfume and Flavor Chemicals, Allured Punlishing Corporation, 362 South Schmale Road, Carol Stream, Ill., USA, (1994)). In addition, 2,4,5-Trimethoxyphenylpropane can be obtained via ammonium formate assisted reduction of toxic β-asarone of Acorus calamus or crude calamus oil containing β-asarone (Sinha, A. K., U.S. Ser. No. 09/652,376 filed on Aug. 31, (2000)).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Vanillin has the chemical name 4-hydroxy-3-methoxybenzaldehyde and the chemical structure: ##STR1## Vanillin occurs naturally in vanilla beans, potato parings, and Siam benzoin, and is produced synthetically from eugenol or guaiacol or from the lignin waste from the wood pulp industry.
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Synthesis routes and methods IV

Procedure details

Diplodia gossypina ATCC 10936 is used for inoculating 800 ml of the abovementioned medium with n-dodecane as carbon source and, during inoculation, induced using 400 mg of eugenol oleate. The culture is allowed to grow for 3 days, after which 400 mg of eugenol are added. After a contact time of 143 hours, 45 mg of coniferyl aldehyde (10.4% of theory) as well as 100 mg of unmetabolised eugenol are isolated.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Eugenol
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Eugenol
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Eugenol
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Eugenol
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Eugenol
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Eugenol

Citations

For This Compound
224,000
Citations
B Pavithra - Journal of pharmaceutical sciences and research, 2014 - Citeseer
… is considered in view of eugenol's anti-inflammatory and toxic properties. Eugenolcontaining dental materials are frequently used in clinical dentistry. When zinc oxide-eugenol (ZOE) is …
Number of citations: 77 citeseerx.ist.psu.edu
İ Gülçin - Journal of medicinal food, 2011 - liebertpub.com
… results of this study, eugenol had the most powerful antioxidant activity and radical-scavenging activity. This study should prompt further studies of the antioxidant properties of eugenol. …
Number of citations: 465 www.liebertpub.com
M Ulanowska, B Olas - International Journal of Molecular Sciences, 2021 - mdpi.com
… regarding the activities and application of eugenol and its derivatives and recent research of … concerning eugenol characteristics and recent research from articles in PubMed. Eugenol …
Number of citations: 159 www.mdpi.com
SM Nejad, H Özgüneş, N Başaran - Turkish journal of …, 2017 - ncbi.nlm.nih.gov
… Eugenol is a volatile phenolic constituent of clove essential oil obtained from … of eugenol activities includes antimicrobial, anti-inflammatory, analgesic and antioxidant. Although eugenol …
Number of citations: 223 www.ncbi.nlm.nih.gov
K Markowitz, M Moynihan, M Liu, S Kim - Oral surgery, oral medicine, oral …, 1992 - Elsevier
… eugenol and found that eugenol was slowly released into the dentin and pulpal fluid. A schematic diagram illustrating the release and dentinal diffusion of eugenol … of eugenol was not …
Number of citations: 474 www.sciencedirect.com
A Marchese, R Barbieri, E Coppo, IE Orhan… - Critical reviews in …, 2017 - Taylor & Francis
… antibacterial and antifungal activities of eugenol targeting different kind of microorganisms, … eugenol on multi-drug resistant microorganisms. On the basis of this collected data, eugenol …
Number of citations: 507 www.tandfonline.com
E Nagababu, JM Rifkind, S Boindala… - Free radicals and …, 2010 - Springer
… Eugenol completely inhibited both iron and Fenton reagent-mediated lipid peroxidation. The inhibitory activity of eugenol … Eugenol significantly inhibited the rise in SGOT activity and cell …
Number of citations: 201 link.springer.com
K Pramod, SH Ansari, J Ali - Natural product …, 2010 - journals.sagepub.com
… Eugenol, the major constituent of clove oil, has been widely used for its anesthetic and analgesic action in dentistry. Eugenol … the pharmacological effects of eugenol could be beneficial. …
Number of citations: 299 journals.sagepub.com
IU Fischer, GE Von Unruh, HJ Dengler - Xenobiotica, 1990 - Taylor & Francis
… Unmetabolized eugenol excreted in urine amounted to less … The urine contained conjugates of eugenol and of nine … dihydro-eugenol (VII) closely resembles that of eugenol, ions …
Number of citations: 150 www.tandfonline.com
S Fujisawa, Y Murakami - Drug Discovery from Mother Nature, 2016 - Springer
… The active components in cloves are eugenol and isoeugenol. Eugenol has recently become a … The radical-scavenging and anti-inflammatory activities of eugenol have been shown to …
Number of citations: 75 link.springer.com

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